![molecular formula C14H17N3O B2749954 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea CAS No. 1110820-96-6](/img/structure/B2749954.png)
1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea” is a derivative of indole . Indole is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The structural analysis of compounds related to 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea reveals their potential for biological activity, emphasizing the importance of molecular geometry and intermolecular interactions. For example, a study on a related compound, featuring a planar indole component, highlighted its twisted conformation and involvement in hydrogen bonding, suggesting a framework for studying biological activity (S. M. Saharin et al., 2008).
Biochemical Applications
Indole-based compounds have been synthesized and evaluated for their inhibitory potential against the urease enzyme, demonstrating significant potency. This illustrates their potential as therapeutic agents in drug design, where the structural elements of indole play a critical role in enzyme inhibition (M. Nazir et al., 2018).
Antitumor Activities
Research on derivatives of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea has shown promise in antitumor applications. A particular compound was synthesized and characterized, with its antitumor activity evaluated via MTT assay, demonstrating the utility of such molecules in cancer research (Ch Hu et al., 2018).
Chiral Separations in Analytical Chemistry
Urea derivatives have been utilized as stationary phases in high-performance liquid chromatography for enantiomer separations. This application underlines the versatility of urea derivatives in analytical chemistry, offering a method to resolve racemic mixtures based on the structure of the amino acid moiety (N. Ǒi et al., 1995).
Mechanistic Insights in Chemical Reactions
Studies on urea and its derivatives have provided insights into their reactivity and interaction mechanisms in various chemical contexts. For instance, the understanding of amide formation mechanisms in aqueous media using carbodiimide has implications for bioconjugation and the synthesis of biologically relevant molecules (N. Nakajima et al., 1995).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities . They are found in many natural products like indole alkaloids, and they are involved in various physiological processes .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their diverse biological activities . The specific interactions of this compound with its targets would depend on the structure and properties of the compound and the target.
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected would depend on the compound’s targets and mode of action.
Result of Action
Given the diverse biological activities of indole derivatives, this compound could potentially have a wide range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-8-15-14(18)16-9-7-11-10-17-13-6-4-3-5-12(11)13/h2-6,10,17H,1,7-9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUYDMPXRZRBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Dimethylamino)phenoxy]acetohydrazide](/img/structure/B2749872.png)
![(1R,2R)-2-[(5-Methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2749874.png)
![1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2749875.png)
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2749878.png)
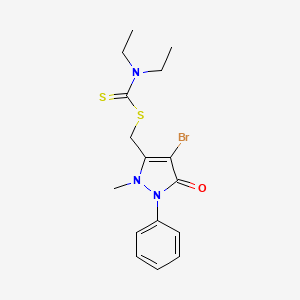
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone](/img/structure/B2749881.png)
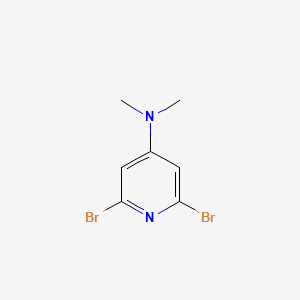
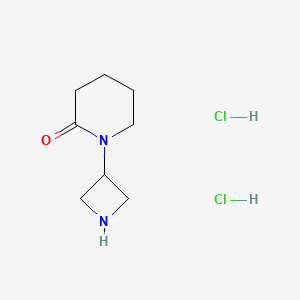
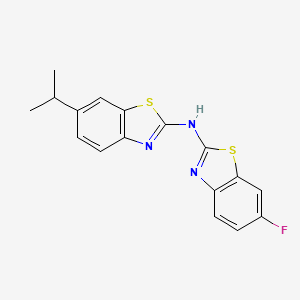
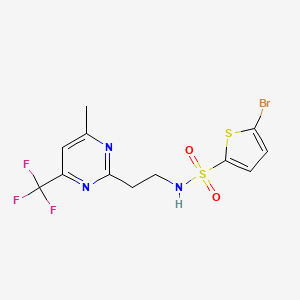

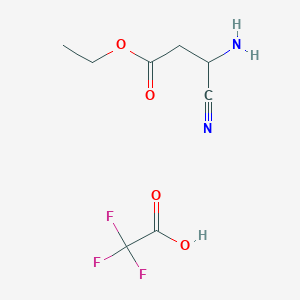

![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)